molecular formula C18H20ClN3O2S B8473174 N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide

N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide

Cat. No.: B8473174
M. Wt: 377.9 g/mol
InChI Key: GVPQBEHDOLWRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide is a complex organic compound that belongs to the class of isothiazolyl-benzoxazole derivativesIts unique structure, which includes both isothiazole and benzoxazole moieties, makes it a valuable intermediate in the synthesis of various agrochemical fungicides and insecticides.

Preparation Methods

The synthesis of N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide involves several steps. One common synthetic route includes the reaction of 4-chloro-3-methylisothiazole with 2-(2,2-dimethylpropyl)benzoxazole in the presence of a suitable acylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various agrochemical fungicides and insecticides, making it valuable for agricultural research and development.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme inhibition and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes and product development.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide involves its interaction with specific molecular targets. The isothiazole moiety is known to interact with thiol-containing residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an enzyme inhibitor.

Comparison with Similar Compounds

N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide can be compared with other similar compounds, such as:

    Methylchloroisothiazolinone: This compound also contains an isothiazole moiety and is used as a biocide in various applications.

    Benzoxazole derivatives: Compounds containing the benzoxazole moiety are known for their antimicrobial and antifungal properties, making them valuable in pharmaceutical and agricultural research.

The uniqueness of this compound lies in its combined isothiazole and benzoxazole structure, which enhances its versatility and effectiveness in various applications.

Properties

Molecular Formula

C18H20ClN3O2S

Molecular Weight

377.9 g/mol

IUPAC Name

N-(4-chloro-3-methyl-1,2-thiazol-5-yl)-2-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C18H20ClN3O2S/c1-10-16(19)17(25-22-10)21-14(23)8-11-5-6-13-12(7-11)20-15(24-13)9-18(2,3)4/h5-7H,8-9H2,1-4H3,(H,21,23)

InChI Key

GVPQBEHDOLWRCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1Cl)NC(=O)CC2=CC3=C(C=C2)OC(=N3)CC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

[2-(2,2-Dimethylpropyl)benzoxazol-5-yl]acetic acid [from step 7] (0.800 g, 0.003 mole) was suspended in dichloromethane (10 ml) and N,N-dimethylformamide (one drop) and oxalyl chloride (0.451 g, 0.004 mole) were added sequentially. The mixture was stirred for 2 hour and then the solvent was removed in vacuo. The residue was taken up in xylene (10 ml), 5-amino-4-chloro-3-methylisothiazole [from step 1] (0.829 g, 0.006 mole) was added and then the mixture was heated under reflux for 2 hours. The mixture was cooled to room temperature, diluted with ethyl acetate and washed with brine. The organic solution was dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The residue was further purified by flash column chromatography on silica gel, eluting with a 2:1 mixture of hexane:ethyl acetate, to give N-(4-chloro-3-methylisothiazol-5-yl)-[2-(2,2-dimethylpropyl)benzoxazol-5-yl]acetamide (0.325 g) as a pale orange solid, m.p. 144-145° C.
Quantity
0.8 g
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reactant
Reaction Step One
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0.829 g
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reactant
Reaction Step Two
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10 mL
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solvent
Reaction Step Three
Quantity
0.451 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
catalyst
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

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